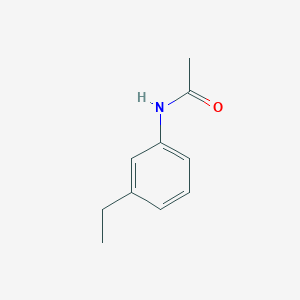

3-Acetamido-ethylbenzol

Description

3-Acetamido-ethylbenzene (IUPAC: 1-ethyl-3-acetamidobenzene) is an aromatic compound featuring a benzene ring substituted with an ethyl group and an acetamido functional group (-NHCOCH₃) at the 1- and 3-positions, respectively. This structure confers unique physicochemical properties, including moderate polarity due to the acetamido group and hydrophobic characteristics from the ethyl chain.

Properties

CAS No. |

51279-01-7 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N-(3-ethylphenyl)acetamide |

InChI |

InChI=1S/C10H13NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) |

InChI Key |

GXGSTWDXNDGXCL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution Patterns and Functional Group Influence

The provided evidence highlights ethyl-substituted benzene derivatives, such as ethyltoluene isomers (e.g., 1-ethyl-2-methylbenzene, 1-ethyl-3-methylbenzene) and ethylnaphthalene. Key comparisons include:

Environmental Behavior and Detection

Environmental monitoring data from the evidence reveal concentrations of ethyl-substituted benzenes in sediment (UG/KG) and water (UG/L). For example:

- 1-Ethyl-3-methylbenzene : Detected at 77219 UG/L in water and 78781 UG/KG in sediment .

- 2-Ethylnaphthalene : Reported at 50254 NG/G in sediment .

3-Acetamido-ethylbenzene’s acetamido group may reduce volatility compared to methyl or ethyl substituents, increasing its persistence in aqueous environments.

Physicochemical Properties (Inferred)

Using analogs as proxies:

- Boiling/Melting Points : Ethyltoluene isomers (e.g., 611-14-3) have boiling points ~165–175°C. The acetamido group in 3-Acetamido-ethylbenzene may elevate melting points due to intermolecular hydrogen bonding.

- Solubility : Ethyltoluene’s water solubility is ~10–20 mg/L ; 3-Acetamido-ethylbenzene likely exhibits higher solubility due to polarity.

Research Findings and Implications

- Synthetic Applications : Ethyl-substituted benzenes are intermediates in polymer and agrochemical production. The acetamido group in 3-Acetamido-ethylbenzene could expand utility in pharmaceuticals or dyes.

- Environmental Impact : Ethyltoluene isomers are monitored as pollutants due to moderate persistence . 3-Acetamido-ethylbenzene’s environmental fate requires further study, particularly its degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.